molecular formula C14H19BrN2O2 B13983048 tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13983048
M. Wt: 327.22 g/mol
InChI Key: UHCQEDASYONRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
tert-Butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound with a pyrrolo[2,3-b]pyridine core. The tert-butyl carbamate group at the 1-position acts as a protecting group, enhancing stability during synthetic modifications . The 5-position is substituted with bromine, a versatile leaving group for cross-coupling reactions, while the 3,3-dimethyl groups on the dihydro ring introduce steric hindrance, influencing reactivity and conformational stability. Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol .

Synthetic Relevance
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and spirocyclic derivatives. Its bromine atom facilitates Suzuki-Miyaura couplings, while the tert-butyl carbamate group can be deprotected under acidic conditions to generate reactive amines .

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-2H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)10-6-9(15)7-16-11(10)17/h6-7H,8H2,1-5H3

InChI Key

UHCQEDASYONRGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Key Steps

The preparation of this compound generally follows a synthetic sequence involving:

  • 2.1 Construction of the Pyrrolopyridine Core:
    The pyrrolo[2,3-b]pyridine scaffold is typically formed via base-mediated cyclization of appropriately substituted aminopyridine precursors. For example, cyclization of 4-amino-2-bromo-5-iodopyridine derivatives under basic conditions yields the pyrrolopyridine core with halogen substitutions at desired positions.

  • 2.2 Introduction of the 3,3-Dimethyl Substitution:
    The 3,3-dimethyl substitution on the dihydro ring is introduced through alkylation or by employing starting materials bearing gem-dimethyl groups, which are retained during cyclization steps. This substitution stabilizes the dihydro form and influences the compound's steric and electronic properties.

  • 2.3 Bromination at the 5-Position:
    Selective bromination at the 5-position of the pyrrolopyridine ring is achieved by electrophilic aromatic substitution or via halogenated starting materials. The use of iodine monochloride in acetic acid with sodium acetate has been reported for similar halogenation reactions on aminopyridines, which can be adapted for bromination.

  • 2.4 Protection of the Pyrrolopyridine Nitrogen with tert-Butyl Carbamate (Boc Protection):
    The nitrogen at position 1 is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in dry dichloromethane or acetonitrile under inert atmosphere at 0–20 °C, yielding the tert-butyl carbamate derivative.

Detailed Preparation Procedure (Representative)

Step Reagents & Conditions Description Yield/Notes
1. Synthesis of 4-Amino-2-bromo-5-iodopyridine 4-Amino-2-bromopyridine, sodium acetate, iodine monochloride in AcOH, 75 °C, 3 h Halogenation to introduce iodine at 5-position ~38% isolated yield after chromatography
2. Base-Mediated Cyclization Base (e.g., NaH or K2CO3), solvent (e.g., MeCN), heating Cyclization to form pyrrolo[2,3-b]pyridine core Efficient conversion to cyclized intermediate
3. Introduction of 3,3-Dimethyl Groups Use of gem-dimethyl substituted precursors or alkylation Ensures 3,3-dimethyl substitution on dihydro ring Retained during cyclization
4. Boc Protection of N-1 Di-tert-butyl dicarbonate, triethylamine or DMAP, dry DCM or MeCN, 0–20 °C, inert atmosphere, overnight Formation of tert-butyl carbamate protecting group Yields up to 100% reported with purification
5. Purification Silica gel chromatography, recrystallization Isolation of pure tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate High purity confirmed by LC-MS and NMR

Analytical Data Supporting Preparation

Analytical Technique Data / Result Notes
LC-MS (ESI) m/z 365.1 [M+H]+ (for related pyrrolopyridine derivatives) Confirms molecular ion peak consistent with brominated carbamate derivatives
1H NMR (500 MHz, CDCl3) Signals corresponding to NH, aromatic protons, tert-butyl group, and methyl groups Confirms structure and substitution pattern
Melting Point ~65 °C (for Boc-protected pyrrolopyridines) Indicative of purity and identity
Purification Silica gel chromatography with gradient elution (e.g., 5–20% EtOAc in CH2Cl2) Standard method for isolating pure compound

Research Findings and Optimization Notes

  • The Boc protection step is critical for stabilizing the compound and facilitating further functionalization or biological evaluation.
  • Base-mediated cyclization routes have been optimized to avoid sulfonamide activation steps, improving overall yield and reducing complexity.
  • Halogen substitutions (bromine at 5-position) are introduced early in the synthesis to allow for subsequent palladium-catalyzed cross-coupling reactions if desired.
  • The compound's pharmacokinetic properties can be modulated by the nature of the protecting groups and substituents on the pyrrolopyridine core, with Boc groups providing good oral bioavailability in related analogs.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Halogenation of aminopyridine Iodine monochloride, sodium acetate, AcOH 75 °C, 3 h Halogenated aminopyridine intermediate
Base-mediated cyclization Base (NaH, K2CO3), MeCN Room temp to reflux Pyrrolopyridine core formation
Alkylation / gem-dimethyl introduction Alkyl halides or substituted precursors Standard alkylation conditions 3,3-Dimethyl substitution Inferred
Boc protection Di-tert-butyl dicarbonate, triethylamine or DMAP, dry DCM/MeCN 0–20 °C, inert atmosphere, overnight tert-Butyl carbamate formation
Purification Silica gel chromatography Gradient elution Pure final compound

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

  • Appearance : Typically a colorless to white solid.
  • Storage : Recommended at 2–8°C under inert conditions.
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
Structural Analogues with Varying Substituents
Compound Name Substituents/Modifications Key Differences vs. Target Compound Reference
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Ethynylpyridine at C3; no tert-butyl carbamate Higher polarity due to ethynylpyridine; lacks dihydro-dimethyl group, increasing planarity and π-π stacking potential .
tert-Butyl 5-bromo-4-chloro-3,3-bis(2-iodoethyl)-2,3-dihydro-1H-pyrrolo... Chlorine at C4; bis(2-iodoethyl) at C3 Increased electrophilicity from Cl; bulky iodoethyl groups complicate synthetic modifications .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) Aldehyde at C3; no dihydro-dimethyl group Reactive aldehyde enables nucleophilic additions; less steric hindrance compared to dimethyl-dihydro structure .
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Aldehyde at C3; tert-butyl carbamate Combines carbamate protection with aldehyde reactivity; lacks dihydro-dimethyl stabilization .

Biological Activity

Tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₅BrN₂O₂
  • CAS Number : 1131594-71-2
  • Molecular Weight : 287.17 g/mol

Antiviral Properties

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit antiviral activities, particularly against HIV. In a study evaluating various derivatives, compounds similar to this compound showed moderate inhibitory effects on HIV replication. The presence of specific substituents at the 4-position significantly influenced antiviral efficacy, suggesting that modifications in this region could enhance activity against viral strains .

Antitumor Activity

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their antitumor properties. In vitro studies demonstrated that certain compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of these compounds are critical for their biological activity; for instance, the introduction of halogen atoms and functional groups can enhance their cytotoxic effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of bromine at the 5-position has been linked to increased potency in both antiviral and anticancer assays.
  • Carboxylate Group : The carboxylate moiety at the 1-position is essential for maintaining the compound's biological activity, as it facilitates interactions with biological targets .

Case Study 1: Antiviral Activity Against HIV

In a controlled study examining the antiviral effects of various pyrrole derivatives, this compound was found to possess an EC₅₀ value of approximately 10 µM against HIV-1. The compound's activity was attributed to its ability to inhibit viral entry into host cells .

CompoundEC₅₀ (µM)Mechanism of Action
Tert-butyl 5-bromo...10Inhibition of viral entry
Ethyl derivative15Inhibition of reverse transcriptase

Case Study 2: Antitumor Efficacy

A series of experiments evaluated the cytotoxicity of pyrrolo[2,3-b]pyridine derivatives on various cancer cell lines. Tert-butyl 5-bromo-3,3-dimethyl... exhibited notable cytotoxic effects with an IC₅₀ value ranging from 20 to 30 µM across different cell lines.

Cell LineIC₅₀ (µM)Type of Cancer
HeLa25Cervical carcinoma
MCF722Breast carcinoma
A54930Lung carcinoma

Q & A

Q. Key Steps :

  • Bromination using N-iodosuccinimide (NIS) or analogous reagents.
  • Protection of the pyrrole nitrogen with Boc groups.
  • Purification via silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate) .

Basic: How is the compound purified after synthesis, and what solvent systems are effective?

Post-synthesis purification often employs flash column chromatography. For this compound, a heptane/ethyl acetate (8:2) or dichloromethane/methanol (gradient from 98:2 to 90:10) mobile phase effectively separates the product from byproducts. The choice depends on the polarity of intermediates; for example, nitro-substituted derivatives require less polar solvents, while amino derivatives necessitate methanol-containing gradients .

Q. Methodological Note :

  • Monitor fractions by TLC (Rf ~0.3–0.5 in heptane/ethyl acetate).
  • Use HRMS and NMR to confirm purity (>95%) .

Basic: What spectroscopic techniques are used to confirm the structure of the compound?

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.2–1.4 ppm, singlet) and aromatic protons (δ ~8.3–8.9 ppm, doublets with J = 2–3 Hz for pyrrolo-pyridine protons).
  • ¹³C NMR : The Boc carbonyl appears at δ ~152–163 ppm.
  • HRMS : Exact mass calculated for C₁₄H₁₈BrN₂O₂ ([M+H]⁺) should match experimental values within 3 ppm error .

Example : In derivatives, the NH proton (e.g., in 3-amino analogs) resonates at δ ~12.4 ppm (broad singlet) in DMSO-d₆ .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for synthesizing 5-aryl derivatives?

Q. Optimization Parameters :

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl boronic acids.
  • Solvent System : Toluene/EtOH/H₂O (3:1:1) at 90–105°C under inert atmosphere.
  • Base : K₂CO₃ (2–3 eq) to maintain pH >9 for efficient transmetalation.

Q. Challenges :

  • Steric hindrance from 3,3-dimethyl groups may require prolonged reaction times (24–48 hrs).
  • Monitor by LC-MS to detect undesired dehalogenation or protodeboronation .

Advanced: How should unstable intermediates like 3-amino-pyrrolo[2,3-b]pyridines be handled during hydrogenation?

  • Procedure : Use Raney Nickel under H₂ atmosphere in THF.
  • Critical Steps :
    • Avoid prolonged exposure to air (rapid oxidation).
    • Immediately proceed to acylation or alkylation without isolating the amino intermediate.
    • Use pyridine or DCM as solvents for subsequent reactions (e.g., nicotinoyl chloride coupling) to stabilize the amine .

Advanced: How to resolve contradictory NMR data when analyzing derivatives with electron-withdrawing vs. electron-donating substituents?

Q. Case Study :

  • Electron-withdrawing groups (e.g., NO₂) : Deshield aromatic protons (δ upfield shift by ~0.3 ppm).
  • Electron-donating groups (e.g., OMe) : Shield adjacent protons (δ downfield shift by ~0.2 ppm).

Q. Resolution :

  • Compare coupling constants (J values) to distinguish substitution patterns.
  • Use NOESY to confirm spatial proximity of substituents .

Advanced: What is the comparative reactivity of bromo vs. iodo substituents in cross-coupling reactions for this scaffold?

  • Iodo Derivatives : Higher reactivity in Sonogashira or Stille couplings (faster oxidative addition).
  • Bromo Derivatives : Preferred for Suzuki-Miyaura due to better stability and commercial availability.

Q. Data :

  • Iodo analogs achieve >80% yield in 12 hrs, while bromo analogs require 24–36 hrs under identical conditions .

Advanced: How to design 3,5-disubstituted derivatives for structure-activity relationship (SAR) studies?

Q. Strategy :

  • Position 3 : Install amino or acylated amino groups via hydrogenation/acylation (e.g., using nicotinoyl chloride).
  • Position 5 : Introduce aryl/heteroaryl groups via Suzuki coupling (e.g., 3-thienylboronic acid).

Q. Example :

  • Compound 8a (N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) showed 99% purity after gradient chromatography, with bioactivity linked to the nicotinamide moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.